Melarsonyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

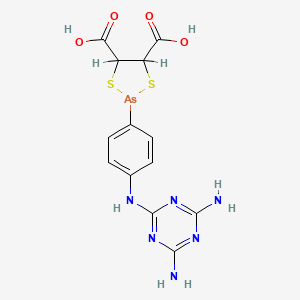

Structure

2D Structure

Properties

IUPAC Name |

2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13AsN6O4S2/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDILLULDEJXERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13AsN6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13355-00-5 (di-potassium salt) | |

| Record name | Melarsonyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90864390 | |

| Record name | Melarsonyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37526-80-0 | |

| Record name | Melarsonyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melarsonyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELARSONYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOO8QR9Y40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Trypanocidal Activity of Melarsonyl Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsonyl potassium, also known as Trimelarsen or Mel W, is a trivalent arsenical compound that has been utilized in the treatment of human African trypanosomiasis (HAT), or sleeping sickness. As a member of the melaminophenyl arsenical family, its trypanocidal activity is of significant interest to researchers developing new therapeutic strategies against parasitic diseases. This technical guide provides a comprehensive overview of the in vitro activity of this compound potassium and related arsenicals against Trypanosoma species, with a focus on experimental methodologies and mechanisms of action.

Quantitative Data on Related Arsenical Compounds

Due to the limited availability of specific in vitro efficacy data for this compound potassium, the following table summarizes the IC50 values for melarsoprol against Trypanosoma brucei brucei. These values were determined using the Alamar blue assay, a common method for assessing cell viability.

| Compound | Trypanosome Strain | Mean IC50 (nM) ± SE | Number of Repeats | Citation |

| Melarsoprol | T. b. brucei S427 wild type | 6.9 ± standard error | 3 | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of trypanocidal activity studies. The following protocol outlines the Alamar blue assay, a standard method for determining the in vitro efficacy of compounds against Trypanosoma brucei.

Alamar Blue Assay for Trypanocidal Activity

This assay quantitatively measures the proliferation of trypanosomes and is used to determine the IC50 value of a compound.

1. Trypanosome Cultivation:

-

Bloodstream form Trypanosoma brucei brucei (e.g., strain 427) are cultivated in HMI-9 medium.[1]

-

The medium is supplemented with 10% fetal calf serum and 2 mM β-mercaptoethanol.[1]

-

Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

2. Assay Procedure:

-

A suspension of trypanosomes is prepared at a concentration of 1 x 10^4 parasites/ml.[1]

-

100 µl of the trypanosome suspension is added to the wells of a 96-well plate.[1]

-

The test compound (e.g., this compound potassium) is serially diluted, and 100 µl of each dilution is added to the wells, typically ranging from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 24 pM).[1]

-

The plates are incubated for 48 hours under standard culture conditions.[1]

-

Following the 48-hour incubation, 20 µl of Alamar Blue reagent (0.49 mM in PBS, pH 7.4) is added to each well.[1]

-

The plates are incubated for an additional 24 hours.[1]

3. Data Analysis:

-

Fluorescence is measured using a spectrophotometer with excitation and emission wavelengths of 530 nm and 590 nm, respectively.[1]

-

The fluorescence data is analyzed using appropriate software (e.g., Prism) to determine the IC50 values through non-linear regression.[1]

-

The experiment is typically performed in duplicate and repeated on multiple independent occasions to ensure reproducibility.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the Alamar blue assay for determining the in vitro trypanocidal activity of a compound.

Caption: Workflow for determining IC50 using the Alamar blue assay.

Mechanism of Action: Arsenical Drugs

This compound potassium, being an arsenical compound, is a prodrug that is metabolized to its active form, melarsen oxide. The trypanocidal effect is primarily exerted through the interaction of melarsen oxide with the unique trypanosome-specific dithiol, trypanothione.

Caption: Proposed mechanism of action for arsenical trypanocides.

Mechanism of Action

This compound potassium is a prodrug that is metabolized to melarsen oxide.[2][3] The primary mechanism of action of melarsen oxide involves its interaction with trypanothione, a key molecule in the parasite's defense against oxidative stress.[3] The binding of melarsen oxide to trypanothione forms a stable adduct known as Mel T.[4][5] This adduct competitively inhibits trypanothione reductase, an essential enzyme for maintaining the reduced state of trypanothione.[3] The inhibition of this enzyme disrupts the parasite's redox balance, leading to an accumulation of reactive oxygen species, increased oxidative stress, and ultimately, cell death.[3]

Conclusion

This compound potassium is a potent trypanocidal agent, although specific in vitro IC50 data is scarce. The information available for the parent compound, melarsoprol, suggests high efficacy against Trypanosoma brucei. The standardized Alamar blue assay provides a reliable method for assessing the in vitro activity of such compounds. The mechanism of action, shared among arsenicals, targets the unique trypanothione metabolism of the parasite, offering a degree of selectivity. Further research to quantify the specific in vitro activity of this compound potassium against a range of trypanosome species and strains, including resistant isolates, is warranted to fully understand its therapeutic potential.

References

- 1. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations of the metabolites of the trypanocidal drug melarsoprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Melarsoprol? [synapse.patsnap.com]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

Melarsonyl Derivatives: A Technical Guide to Their Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsonyl derivatives, a class of organoarsenical compounds, have historically played a significant role in the chemotherapy of Human African Trypanosomiasis (HAT), also known as sleeping sickness. The parent compound, melarsoprol, a pro-drug of melarsen oxide, has been a last-resort treatment for late-stage HAT, particularly for infections caused by Trypanosoma brucei rhodesiense.[1] Despite its efficacy, the severe toxicity profile of melarsoprol has driven research into the development of derivatives with improved therapeutic indices. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of this compound derivatives, with a focus on their potential as trypanocidal agents.

The core structure of these compounds is a melaminophenyl arsenical moiety.[1] The trivalent state of the arsenic atom is crucial for their biological activity, with trivalent derivatives like melarsen oxide being significantly more potent than their pentavalent counterparts.[2] This guide will delve into the structure-activity relationships (SAR) of these compounds, summarizing available quantitative data and outlining the experimental protocols used for their evaluation.

Mechanism of Action

The primary mechanism of action of this compound derivatives against trypanosomes involves the inhibition of trypanothione reductase (TR), an enzyme unique to these parasites and essential for their antioxidant defense.[3] Melarsoprol is metabolized in vivo to its active form, melarsen oxide.[2] Melarsen oxide then forms a stable adduct with trypanothione, a unique glutathione-spermidine conjugate found in trypanosomatids, creating a complex known as Mel T.[3] This adduct acts as a potent competitive inhibitor of TR.

The inhibition of TR disrupts the parasite's ability to manage oxidative stress, leading to an accumulation of reactive oxygen species and subsequent cell death.[3] Furthermore, the depletion of the reduced trypanothione pool affects other vital cellular processes, including DNA synthesis.[3]

dot

Caption: Mechanism of action of this compound derivatives against trypanosomes.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the preparation of substituted phenylarsonic acids followed by reduction to the corresponding trivalent arsenicals (oxophenylarsines). A general synthetic workflow is outlined below.

dot

Caption: General synthetic workflow for this compound derivatives.

Biological Activity of this compound Derivatives

A study on a series of substituted pyrimidylaminophenylarsonic acids and their corresponding trivalent oxophenylarsines demonstrated that the trivalent compounds were highly active against Trypanosoma rhodesiense in mice.[4] This highlights the critical importance of the trivalent arsenic for biological activity.

Table 1: Qualitative Biological Activity of Selected this compound Derivatives

| Compound Class | General Structure | Key Findings | Reference |

| Pyrimidylaminophenylarsonic acids | Substituted pyrimidylaminophenylarsonic acid | Pentavalent forms showed limited activity. | [4] |

| Oxophenylarsines | Substituted pyrimidylaminophenyl-oxoarsine | Trivalent forms were highly active against T. rhodesiense in mice. | [4] |

| 4-(2:6-Diaminopyrimid-4-ylamino)phenyloxoarsine | 4-(2:6-Diaminopyrimid-4-ylamino)phenyloxoarsine | Identified as a particularly promising compound with high activity. | [4] |

Experimental Protocols

General Synthesis of Substituted Pyrimidylaminophenylarsonic Acids

-

Step 1: Diazotization of the aminophenyl component. The starting substituted aminophenyl compound is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt.

-

Step 2: Bart Reaction. The cold diazonium salt solution is slowly added to a stirred solution of sodium arsenite. The mixture is then neutralized, and the resulting phenylarsonic acid is precipitated, filtered, and purified.

Reduction to Trivalent Oxophenylarsines

The pentavalent phenylarsonic acid is dissolved in a suitable solvent, and a reducing agent, such as sulfur dioxide in the presence of a catalytic amount of potassium iodide, is used to reduce the arsenic to the trivalent state. The resulting oxophenylarsine is then isolated and purified.[4]

In Vitro Trypanocidal Activity Assay

A general workflow for assessing the in vitro activity of this compound derivatives against Trypanosoma brucei is as follows:

dotdot digraph "In Vitro Trypanocidal Assay Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Culture [label="Culture Trypanosoma brucei\n(bloodstream form)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed parasites into\n96-well plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CompoundAddition [label="Add serial dilutions of\nthis compound derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate for 24-72 hours", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ViabilityAssay [label="Assess parasite viability\n(e.g., Resazurin-based assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Determine IC50 values", shape=hexagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Culture -> Seeding; Seeding -> CompoundAddition; CompoundAddition -> Incubation; Incubation -> ViabilityAssay; ViabilityAssay -> DataAnalysis; }

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the trypanocidal activity of semi-synthetic pyran[b-4,3]naphtho[1,2-d]imidazoles from beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The trypanocidal activity of some pyrimidylaminophenylarsonic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Melarsonyl as a Trypanocide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Melarsonyl potassium (also known as Mel W or Trimelarsen) as a potential trypanocidal agent. Due to the limited availability of specific data on this compound, this document also incorporates data from its closely related parent compound, Melarsoprol, to provide a broader context for its mechanism of action, potential efficacy, and the experimental protocols used for evaluation. This compound is a water-soluble melaminophenyl arsenical derivative of Melarsoprol.

Core Concepts: Mechanism of Action of Melaminophenyl Arsenicals

This compound, like other trivalent arsenicals, is a prodrug that requires metabolic activation to exert its trypanocidal effects. The proposed mechanism of action is a multi-step process targeting the unique thiol metabolism of trypanosomes.

-

Metabolic Activation : Melarsoprol, the parent compound, is metabolized in the body to its active form, melarsen oxide (Mel Ox). It is understood that this compound follows a similar activation pathway.

-

Adduct Formation : Inside the trypanosome, melarsen oxide reacts with trypanothione, a unique dithiol that is central to the parasite's defense against oxidative stress. This reaction forms a stable and toxic adduct known as Mel T.

-

Enzyme Inhibition : The Mel T adduct acts as a potent competitive inhibitor of trypanothione reductase, an enzyme essential for maintaining the reduced pool of trypanothione. This enzyme is unique to trypanosomatids and absent in the mammalian host, making it a selective drug target.

-

Cellular Disruption : Inhibition of trypanothione reductase disrupts the parasite's redox balance, leading to an accumulation of reactive oxygen species and ultimately causing oxidative stress, disruption of DNA synthesis, and cell death.

While this pathway is the primary proposed mechanism, some research suggests it may not fully account for the rapid cell death observed, indicating other cytotoxic processes may also be involved.

Quantitative Data on Trypanocidal Activity

Quantitative data specifically for this compound is sparse in early-stage public research. The following tables summarize available in vivo data for this compound and comparative in vitro data for its parent compound, Melarsoprol, against Trypanosoma brucei.

Table 1: In Vivo Efficacy of Orally Administered Melaminophenyl Arsenicals

| Compound | Dose | Administration | Duration | Animal Model | Efficacy (Cure Rate) | Source |

| This compound potassium (Mel W) | 0.05 mmol/kg | Oral gavage, daily | 7 days | Mouse (CNS-stage T.b. brucei) | 0% | [1] |

| Melarsoprol (Mel B) | 0.05 mmol/kg | Oral gavage, daily | 7 days | Mouse (CNS-stage T.b. brucei) | 33% | [1] |

| Melarsoprol-HPβCD Complex | 0.05 mmol/kg | Oral gavage, daily | 7 days | Mouse (CNS-stage T.b. brucei) | 100% | [1] |

Table 2: In Vitro Activity of Melarsoprol Against T. b. brucei

| Compound | Strain | Assay | IC₅₀ (nM) | Source |

| Melarsoprol (Standard) | T.b. brucei S427 | Alamar Blue | 6.9 | [1] |

| Melarsoprol-HPβCD Complex | T.b. brucei S427 | Alamar Blue | 21.6 | [1] |

| Melarsoprol-RAMβCD Complex | T.b. brucei S427 | Alamar Blue | 8.8 | [1] |

Additionally, a study on a melarsen-resistant line of T. b. brucei found it to be cross-resistant to this compound (Trimelarsen), with a greater than 20-fold increase in resistance observed in an in vitro lysis assay compared to the drug-sensitive parent clone[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are based on studies involving this compound and related compounds.

In Vitro Trypanocidal Activity Assay (Alamar Blue)

This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against trypanosomes.

-

Parasite Culture : Bloodstream forms of Trypanosoma brucei are cultured in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with serum and other nutrients at 37°C in a 5% CO₂ environment.

-

Compound Preparation : The test compound (e.g., this compound) is dissolved in an appropriate solvent and serially diluted to create a range of concentrations.

-

Assay Plate Setup : In a 96-well microtiter plate, 10⁴ trypanosomes per well are exposed to the various concentrations of the test compound. Control wells containing parasites with no drug are included.

-

Incubation : The plate is incubated for 48 hours under standard culture conditions.

-

Viability Assessment : Alamar Blue (resazurin) solution is added to each well, and the plate is incubated for an additional 24 hours. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Data Analysis : Fluorescence is measured using a fluorimeter. The IC₅₀ value is calculated by nonlinear regression analysis of the fluorescence signal versus the log of the compound concentration.

In Vivo Efficacy in a Murine CNS-Stage Model

This protocol assesses the ability of a compound to cure a late-stage infection where parasites have invaded the central nervous system (CNS).

-

Infection : Mice are infected intraperitoneally with a specific strain of T. b. brucei (e.g., GVR35).

-

Disease Progression : The infection is allowed to progress to the late, neurological stage, which typically occurs by day 21 post-infection.

-

Drug Formulation : this compound potassium is prepared as a solution or a fine suspension in sterile water.

-

Treatment Regimen : Treatment commences on day 21. The compound is administered once daily for a period of 7 consecutive days via oral gavage at a specified dose (e.g., 0.05 mmol/kg)[1].

-

Monitoring : Mice are monitored for parasitemia (presence of parasites in the blood) for up to 60-90 days post-treatment to detect any relapse. A cure is defined as the permanent absence of parasites.

-

Toxicity Assessment : Animal weight and clinical appearance are monitored throughout the treatment period for signs of overt toxicity.

Quantification of Brain Parasite Load (qPCR)

This method provides a quantitative measure of parasite burden within the CNS.

-

Sample Collection : At selected time points, whole brains are collected from infected mice.

-

Tissue Homogenization : Brain tissue is homogenized.

-

DNA Extraction : Total DNA is extracted from a measured sample of the homogenate using a commercial kit (e.g., Qiagen DNeasy Tissue kit).

-

Quantitative PCR : Real-time qPCR is performed using primers and a probe specific to a trypanosome gene (e.g., the paraflagellar rod protein 2 gene, PFR2). A standard curve is generated using known quantities of parasite DNA to allow for absolute quantification.

-

Data Analysis : The number of gene copies, corresponding to the parasite load, is determined per nanogram of total extracted DNA[1].

Mechanisms of Resistance

Resistance to melaminophenyl arsenicals is a significant clinical concern. Research has identified that resistance is often linked to decreased drug accumulation within the parasite.

-

P2-Type Transporter (TbAT1) : The primary mechanism of resistance involves mutations in or loss of the P2-type adenosine transporter (encoded by the TbAT1 gene). This transporter is responsible for the uptake of both melaminophenyl arsenicals and diamidine drugs like pentamidine, explaining the observed cross-resistance between these drug classes[2].

-

Secondary Transporters : Studies have shown that even in trypanosomes lacking the TbAT1 transporter, a slower, secondary uptake of arsenicals still occurs, suggesting the involvement of other, yet to be fully identified, transport systems[3].

Summary and Future Directions

Early-stage research indicates that this compound potassium (Mel W), a water-soluble derivative of Melarsoprol, demonstrates in vitro activity against T. b. brucei. However, the single available in vivo study showed it was ineffective when administered orally at 0.05 mmol/kg in a CNS-stage mouse model, a regimen where its parent compound showed partial efficacy[1]. The development of cross-resistance in lab-derived strains further underscores its shared mechanism of action and resistance pathways with other melaminophenyl arsenicals[2].

Future research should focus on:

-

Systematic In Vitro Screening : Determining precise IC₅₀ values for this compound against a panel of drug-sensitive and resistant trypanosome strains.

-

Pharmacokinetic Studies : Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand if its poor in vivo oral efficacy is due to low bioavailability or rapid clearance.

-

Alternative Formulations : Investigating if formulation strategies, similar to the successful cyclodextrin complexation of Melarsoprol, could enhance the solubility and bioavailability of this compound for improved efficacy.

-

Different Routes of Administration : Assessing the efficacy of this compound via parenteral routes (intramuscular or intravenous), which may be more effective, as suggested by its historical use in onchocerciasis trials[4][5].

This guide consolidates the limited but important early findings on this compound, providing a foundation for further investigation into its potential as a trypanocidal agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Melaminophenyl Arsenicals Melarsoprol and Melarsen Oxide Interfere with Thiamine Metabolism in the Fission Yeast Schizosaccharomyces pombe [sonar.ch]

- 5. The effects of drugs on Onchocerca volvulus: 4. Trials of this compound potassium - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Melaminophenyl Arsenicals: A Technical Deep Dive into their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of melaminophenyl arsenicals, a critical class of drugs in the historical treatment of African trypanosomiasis. We delve into the pivotal work of Dr. Ernst Friedheim, detailing the progression from early arsenicals to the development of melarsen, melarsen oxide, and the eventual synthesis of the more tolerable melarsoprol. This document presents quantitative data on the efficacy and toxicity of these compounds, detailed experimental protocols for their synthesis and biological evaluation, and a visual representation of their mechanism of action through signaling pathway diagrams.

A Historical Journey: The Genesis of Melaminophenyl Arsenicals

The story of melaminophenyl arsenicals is intrinsically linked to the relentless pursuit of effective treatments for African trypanosomiasis, or sleeping sickness. Early 20th-century efforts in chemotherapy were dominated by arsenical compounds, starting with Atoxyl, first synthesized in 1859[1]. However, its high toxicity and limited efficacy spurred further research.

The breakthrough came in the 1930s and 1940s through the pioneering work of the Swiss physician and chemist Ernst A. H. Friedheim. Observing that all significantly trypanocidal arsenicals contained nitrogen, Friedheim ingeniously introduced a melamine moiety to the arsenical structure[1]. This led to the synthesis of melarsen in 1938, a derivative of Atoxyl with a melamine group, which exhibited lower toxicity than its predecessors[1].

Recognizing that trivalent arsenicals were generally more potent than their pentavalent counterparts, Friedheim synthesized the trivalent analogue, melarsen oxide [1]. While highly effective against trypanosomes, melarsen oxide proved to be exceedingly toxic for clinical use[1].

A serendipitous observation that a diet of Swiss cheese improved patient tolerance to melarsen oxide led Friedheim to a brilliant idea[1]. He theorized that sulfur-containing compounds in the cheese might be acting as chelating agents. This led him to experiment with dimercaprol (British Anti-Lewisite, BAL), a dithiol compound developed as an antidote to arsenical warfare agents. The reaction of melarsen oxide with BAL resulted in the creation of melarsoprol (Mel B) in 1949[2][3]. This new compound retained high trypanocidal activity while being significantly less toxic than melarsen oxide, marking a turning point in the treatment of late-stage sleeping sickness[4].

Quantitative Data on Efficacy and Toxicity

The following tables summarize the available quantitative data on the in vitro and in vivo activity and toxicity of key melaminophenyl arsenicals.

Table 1: In Vitro Activity of Melaminophenyl Arsenicals against Trypanosoma brucei

| Compound | T. brucei Strain | Assay Type | Parameter | Value | Reference |

| Melarsen Oxide | Sensitive | Lysis Assay | L50 (<30 min) | < 30 µM | [2] |

| Melarsen Oxide | Resistant | Lysis Assay | L50 (<30 min) | > 75 µM | [2] |

| Melarsoprol | s427 | Alamar Blue | IC50 | 4.6 ± 0.5 nM | [4] |

| Melarsoprol | tbat1-null | Alamar Blue | IC50 | 11.2 ± 1.1 nM | [4] |

Table 2: In Vivo Efficacy of Melaminophenyl Arsenicals in Murine Models of African Trypanosomiasis

| Compound | Mouse Model | Treatment Regimen | Outcome | Reference |

| Melarsoprol | T. b. brucei | 2 mg/kg for 4 consecutive days | 100% cure | [4] |

| Melarsen Oxide | Acute infection | 0.1 - 1 mg/kg (intravenous) | 20/20 mice cured | [5] |

| Melarsen Oxide | CNS infection | 5 mg/kg (intravenous) | 5/6 mice survived >180 days | [5] |

Table 3: Acute Toxicity of Melaminophenyl Arsenicals

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Melarsoprol | Mice | Intravenous | ~32-36 mg/kg | [6] |

| Sodium Arsenite | Rats | Subcutaneous | 12 mg/kg | [5] |

| Sodium Arsenite | Mice | Subcutaneous | 16.5 mg/kg | [5] |

Experimental Protocols

Synthesis of Melaminophenyl Arsenicals

3.1.1. Synthesis of p-Arsanilic Acid (Precursor)

p-Arsanilic acid can be prepared by the reaction of aniline with arsenic acid.

Procedure (adapted from Organic Syntheses):

-

In a flask equipped with a reflux condenser, a mixture of aniline and arsenic acid is heated. Various temperatures (150-200°C) and reactant ratios have been reported.

-

A critical side reaction is the oxidation of aniline by arsenic acid, leading to the formation of colored impurities. Careful temperature control is crucial.

-

After the reaction, the mixture is poured into water.

-

The solution is made alkaline with sodium hydroxide, which dissolves the arsanilic acid, leaving unreacted aniline as a separate layer.

-

The aqueous alkaline layer is separated and then acidified with concentrated hydrochloric acid to a specific pH (indicated by a color change of an indicator like bromophenol blue) to precipitate the p-arsanilic acid.

-

The precipitated crystals are filtered, washed, and can be further purified by recrystallization.

3.1.2. Synthesis of Melarsen

The synthesis of melarsen involves the reaction of p-arsanilic acid with cyanuric chloride to form an intermediate, which is then reacted with ammonia. A patent from Friedheim's era describes a process for producing substituted [1,3,5-triazinyl-(6)]-aminophenyl-arsonic acids.

Conceptual Steps:

-

Reaction of cyanuric chloride with p-arsanilic acid to substitute one chlorine atom.

-

Subsequent reaction with ammonia to replace the remaining two chlorine atoms with amino groups, forming the melamine ring structure.

3.1.3. Synthesis of Melarsen Oxide

Melarsen oxide is the trivalent analogue of the pentavalent melarsen. This conversion is typically achieved through a reduction reaction.

Conceptual Steps:

-

Reduction of the arsonic acid group (-AsO(OH)₂) of melarsen to an arsenoso group (-As=O). This can be achieved using reducing agents like sulfur dioxide.

3.1.4. Synthesis of Melarsoprol

Melarsoprol is synthesized by the reaction of melarsen oxide with 2,3-dimercaptopropanol (BAL).

Procedure:

-

Melarsen oxide is reacted with BAL in a suitable solvent. The reaction involves the formation of a stable five-membered ring as the two thiol groups of BAL chelate the arsenic atom of melarsen oxide[4][7].

-

The resulting melarsoprol precipitates and can be purified by recrystallization.

In Vitro Trypanocidal Activity Assay (Alamar Blue Assay)

This assay determines the 50% inhibitory concentration (IC50) of a compound against Trypanosoma brucei.

Protocol:

-

Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with serum.

-

The trypanosomes are seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells/mL.

-

The test compound is serially diluted and added to the wells. A drug-free control is included.

-

The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

After 48 hours, 10% (v/v) of Alamar Blue (resazurin) solution is added to each well.

-

The plates are incubated for an additional 24 hours.

-

The fluorescence is measured using a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

The IC50 values are calculated by non-linear regression analysis of the fluorescence data versus the drug concentration.

In Vivo Efficacy in a Murine Model

This protocol assesses the ability of a compound to cure a Trypanosoma brucei infection in mice.

Protocol:

-

Mice are infected intraperitoneally with 1 x 10⁵ Trypanosoma brucei bloodstream forms.

-

Parasitemia is monitored daily by microscopic examination of a tail blood smear.

-

Treatment with the test compound is initiated when parasitemia is established (e.g., day 3 post-infection). The compound is administered at various doses and schedules (e.g., once daily for 4 days).

-

Parasitemia is monitored for up to 60 days post-treatment to check for relapse.

-

A mouse is considered cured if no parasites are detected in the blood up to 60 days post-treatment.

Determination of Parasitemia:

-

A small drop of blood is collected from the tail vein.

-

The blood is diluted in a suitable buffer.

-

The number of trypanosomes is counted using a hemocytometer under a microscope.

-

Parasitemia is expressed as the number of trypanosomes per milliliter of blood.

Mechanism of Action and Signaling Pathways

The trypanocidal activity of melaminophenyl arsenicals stems from their interaction with a unique metabolic pathway in trypanosomes centered around the dithiol trypanothione.

Melarsoprol acts as a prodrug. In the host, it is metabolized to its active form, melarsen oxide[1]. Melarsen oxide is taken up by the trypanosome, primarily through the P2 adenosine transporter[8]. Inside the parasite, melarsen oxide rapidly reacts with two molecules of reduced trypanothione (T(SH)₂) to form a stable adduct known as Mel T.

This formation of Mel T has several downstream consequences:

-

Inhibition of Trypanothione Reductase: Mel T is a potent competitive inhibitor of trypanothione reductase, the essential enzyme responsible for regenerating T(SH)₂ from its oxidized form (TS₂).

-

Depletion of Reduced Trypanothione: The sequestration of T(SH)₂ into Mel T leads to a depletion of the intracellular pool of this crucial antioxidant.

-

Increased Oxidative Stress: With the depletion of T(SH)₂, the parasite's ability to neutralize reactive oxygen species is severely compromised, leading to a state of oxidative stress and cellular damage.

-

Disruption of DNA Synthesis: Trypanothione is also required for the activity of ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of the trypanothione pathway ultimately leads to the cessation of DNA synthesis[8].

These cascading effects culminate in the death of the parasite.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Melarsoprol - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. KoreaMed [koreamed.org]

- 6. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The importance of 2,3-dimercaptopropinol (British anti-lewisite, BAL) in the trypanocidal activity of topical melarsoprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Melarsonyl's Impact on Trypanosoma brucei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the multifaceted effects of melarsonyl, a trivalent arsenical compound, on the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness. This compound, often referred to by its prodrug form, melarsoprol, has been a critical, albeit toxic, component in the treatment of late-stage HAT, particularly for infections caused by Trypanosoma brucei rhodesiense.[1][2] This document will delve into its mechanism of action, the development of resistance, and the experimental methodologies used to investigate these phenomena.

Mechanism of Action: A Multi-pronged Assault

This compound's trypanocidal activity is not attributed to a single, targeted action but rather a cascade of disruptive events initiated by its entry into the parasite and its subsequent metabolic activation.

Drug Uptake: Breaching the Parasite's Defenses

The journey of this compound into T. brucei is a critical first step in its cytotoxic pathway. The parasite's cell membrane is equipped with specific transporters that, while essential for nutrient acquisition, also serve as unwitting entry points for this toxic compound.

Two primary transporters have been identified as key players in this compound uptake:

-

P2-type Adenosine Transporter (TbAT1): This transporter is responsible for the uptake of adenosine and adenine.[3][4] this compound, due to its structural similarities to these purines, is also recognized and transported by TbAT1.[3][5]

-

Aquaglyceroporin 2 (AQP2): This channel protein facilitates the transport of small solutes like glycerol and water.[3][6] It has been demonstrated that AQP2 also plays a significant role in the uptake of this compound.[3][7][8]

Metabolic Activation and Target Engagement

Once inside the trypanosome, the prodrug melarsoprol is metabolized to its active form, melarsen oxide.[1][9] This trivalent arsenical is highly reactive and readily forms covalent bonds with sulfhydryl groups, particularly those in vicinal (closely spaced) arrangements.[9][10]

The primary target of melarsen oxide is trypanothione , a unique dithiol molecule that is central to the parasite's antioxidant defense system.[2][10] Trypanothione, a conjugate of glutathione and spermidine, effectively replaces the role of glutathione in trypanosomes.[1]

The interaction between melarsen oxide and trypanothione results in the formation of a stable and toxic adduct known as Mel T .[1][3] This adduct formation has several detrimental consequences for the parasite:

-

Inhibition of Trypanothione Reductase: Mel T is a potent competitive inhibitor of trypanothione reductase, the enzyme responsible for regenerating the reduced form of trypanothione.[1][2][11] This inhibition disrupts the parasite's ability to manage oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.[10]

-

Depletion of the Trypanothione Pool: The sequestration of trypanothione into the Mel T adduct depletes the intracellular pool of this vital antioxidant, further compromising the parasite's defense against oxidative damage.[3]

-

Downstream Metabolic Disruption: The disruption of the trypanothione system has far-reaching consequences, impacting various metabolic pathways that rely on its reducing power. This includes the inhibition of DNA synthesis, as evidenced by a complete halt in DNA replication within 24 hours of melarsoprol treatment.[11] Some research also suggests that this compound may interfere with glycolysis, the primary energy-generating pathway in bloodstream-form trypanosomes, by inhibiting key enzymes like pyruvate kinase.[10][12]

The culmination of these events—impaired drug uptake, adduct formation, enzyme inhibition, and widespread metabolic disruption—leads to the rapid death of the T. brucei parasite.[1]

Mechanisms of Resistance: The Parasite Fights Back

The emergence of this compound resistance in T. brucei has been a significant clinical challenge, leading to treatment failures and necessitating the development of alternative therapies.[13][14][15] Resistance is primarily associated with reduced intracellular accumulation of the drug, a consequence of alterations in the parasite's transporter proteins.

Two key genetic modifications have been linked to this compound resistance:

-

Mutations in the P2-type Adenosine Transporter (TbAT1): Loss-of-function mutations or the complete deletion of the TbAT1 gene can significantly reduce the uptake of this compound, conferring a degree of resistance.[3][4] However, the level of resistance conferred by TbAT1 mutations alone is often modest.[4]

-

Alterations in Aquaglyceroporin 2 (AQP2): Mutations, deletions, or the formation of chimeric genes involving AQP2 and the related AQP3 have been strongly correlated with high levels of this compound resistance in both laboratory-selected strains and clinical isolates.[3][6][7][8][16][17] The loss of functional AQP2 appears to be a primary driver of clinically relevant this compound resistance.[6][18]

It is important to note that high-level resistance often involves modifications to more than one transporter, suggesting a multi-faceted adaptation by the parasite to evade the drug's effects.[4]

While reduced uptake is the predominant mechanism, another potential contributor to resistance is the efflux of the Mel T adduct from the cell. The ABC transporter, MRPA, has been implicated in this process, although its overexpression alone does not appear sufficient to cause resistance in vivo.[3][19]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's effect on T. brucei.

Table 1: In Vitro Susceptibility of T. brucei to this compound and Related Compounds

| Compound | T. brucei Strain | IC50 (nM) | Reference |

| Melarsoprol | Wild-type | Low nanomolar range | [3] |

| Melarsoprol | TbAT1-null | ~2.5-fold increase vs. WT | [4] |

| Melarsoprol | AQP2-deficient | 3- to 5-fold increase vs. WT | [16] |

| Pentamidine | Wild-type | Low nanomolar range | [3] |

| Pentamidine | AQP2-deficient | 40- to 50-fold increase vs. WT | [16] |

Table 2: Treatment Failure Rates of Melarsoprol in Human African Trypanosomiasis

| Location | Time Period | Number of Patients | Treatment Failure Rate (%) | Reference(s) |

| Northern Uganda | 1995-1996 | 428 | 30.4 | [14][20] |

| Northern Uganda | Not specified | 428 | 26.9 | [21] |

| Equateur Nord Province, DRC | 2001-2003 | 4,925 | 19.5 | [15] |

| Central Africa | Early 2000s | Not specified | ~20 | [13] |

Experimental Protocols

This section outlines the methodologies for key experiments used to study the effects of this compound on T. brucei.

In Vitro Drug Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a drug against T. brucei in culture.

Materials:

-

Bloodstream form T. brucei culture

-

Complete HMI-9 medium

-

96-well microplates

-

Serial dilutions of the test drug (e.g., melarsoprol)

-

Resazurin-based viability dye (e.g., AlamarBlue)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Seed 96-well plates with T. brucei at a density of 1 x 10^4 cells/mL in complete HMI-9 medium.

-

Add serial dilutions of the test drug to the wells. Include a drug-free control.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours.

-

Add the resazurin-based viability dye to each well and incubate for an additional 4-6 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo Drug Efficacy Study in a Mouse Model

Objective: To assess the efficacy of a drug in treating T. brucei infection in a murine model.

Materials:

-

Female OF-1 mice (or other suitable strain)

-

T. brucei stabilate for infection

-

Immunosuppressive agent (e.g., cyclophosphamide)

-

Test drug formulated for intravenous or intraperitoneal injection

-

Microscope and slides for parasitemia determination

Procedure:

-

Immunosuppress the mice prior to and during the experiment.[17]

-

Infect the mice with a known number of T. brucei parasites (e.g., 5 x 10^4) via intraperitoneal injection.[17]

-

Monitor the parasitemia daily by examining tail blood under a microscope.

-

Once a stable infection is established, administer the test drug at various doses according to a predefined schedule (e.g., daily for a set number of days).[17]

-

Continue to monitor parasitemia for a defined period post-treatment (e.g., up to 100 days) to check for relapse.[17]

-

A cure is typically defined as the absence of detectable parasites for the duration of the follow-up period.[17]

Gene Knockout/Modification via Homologous Recombination

Objective: To generate genetically modified T. brucei lines (e.g., transporter knockouts) to study gene function.

Materials:

-

T. brucei culture

-

Plasmids containing drug resistance cassettes flanked by sequences homologous to the target gene

-

Electroporator and cuvettes

-

Selective drugs (e.g., G418, hygromycin)

Procedure:

-

Design and construct knockout plasmids containing a selectable marker gene flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

-

Linearize the plasmid DNA.

-

Transfect the linearized DNA into T. brucei using electroporation.

-

Select for successfully transfected parasites by growing them in the presence of the appropriate selective drug.

-

Clone the resistant parasites to obtain a clonal population.

-

Verify the gene knockout by PCR and/or Southern blotting.

DNA Synthesis Assay using BrdU Incorporation

Objective: To measure the rate of DNA synthesis in T. brucei following drug treatment.

Materials:

-

T. brucei culture

-

Test drug (e.g., melarsoprol)

-

5-bromo-2'-deoxyuridine (BrdU)

-

Fixative (e.g., ethanol)

-

Anti-BrdU antibody conjugated to a fluorescent dye

-

Flow cytometer

Procedure:

-

Treat T. brucei cultures with the test drug for a specified period.

-

Pulse-label the cells with BrdU for a short period (e.g., 1 hour).

-

Harvest and fix the cells.

-

Permeabilize the cells and treat with DNase to expose the incorporated BrdU.

-

Stain the cells with a fluorescently labeled anti-BrdU antibody.

-

Analyze the cell population using a flow cytometer to quantify the percentage of cells that have incorporated BrdU, indicating active DNA synthesis.[11]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and relationships discussed in this guide.

Caption: Mechanism of this compound uptake and action in Trypanosoma brucei.

Caption: Primary mechanisms of this compound resistance in T. brucei.

Caption: Workflow for assessing in vivo efficacy of this compound in a mouse model.

References

- 1. Melarsoprol - Wikipedia [en.wikipedia.org]

- 2. What is Melarsoprol used for? [synapse.patsnap.com]

- 3. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Melarsoprol Resistance in African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Melarsoprol? [synapse.patsnap.com]

- 11. Effects of trypanocidal drugs on DNA synthesis: new insights into melarsoprol growth inhibition | Parasitology | Cambridge Core [cambridge.org]

- 12. youtube.com [youtube.com]

- 13. Melarsoprol | Treatment, Trypanosomiasis & Antiprotozoal | Britannica [britannica.com]

- 14. Risk factors for treatment failure after melarsoprol for Trypanosoma brucei gambiense trypanosomiasis in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High Failure Rates of Melarsoprol for Sleeping Sickness, Democratic Republic of Congo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aquaporin 2 Mutations in Trypanosoma brucei gambiense Field Isolates Correlate with Decreased Susceptibility to Pentamidine and Melarsoprol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Melarsoprol Sensitivity Profile of Trypanosoma brucei gambiense Isolates from Cured and Relapsed Sleeping Sickness Patients from the Democratic Republic of the Congo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]

- 19. The role of Trypanosoma brucei MRPA in melarsoprol susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. [Therapeutic failure of melarsoprol among patients treated for late stage T.b. gambiense human African trypanosomiasis in Uganda] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Melarsonyl Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melarsonyl potassium, a melaminophenyl arsenical, has been utilized as an antiparasitic agent, particularly against filarial nematodes and trypanosomes. This technical guide provides a comprehensive overview of its pharmacological profile, synthesizing available data on its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and toxicity. Due to the limited specific data on this compound potassium, information from the closely related and more extensively studied compound, melarsoprol, is included for contextual understanding, with clear distinctions made. This guide aims to be a valuable resource for researchers and professionals in drug development by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to facilitate further investigation and understanding of this compound.

Introduction

This compound potassium, also known as Trimelarsen®, is a trivalent arsenical compound that has been investigated for its therapeutic potential against parasitic diseases, notably onchocerciasis and African trypanosomiasis[1]. As with other organoarsenicals, its use is marked by a balance between potent parasiticidal activity and significant host toxicity. This document provides an in-depth examination of the available scientific literature to construct a detailed pharmacological profile of this compound potassium.

Mechanism of Action

The precise molecular mechanism of action for this compound potassium has not been extensively elucidated in dedicated studies. However, it is widely accepted to be similar to that of other melaminophenyl arsenicals like melarsoprol. The proposed mechanism centers on the disruption of crucial biochemical pathways within the parasite, primarily through the high reactivity of the trivalent arsenic moiety with thiol groups.

Melarsoprol, a related compound, is known to be a prodrug that is metabolized to its active form, melarsen oxide. Melarsen oxide then covalently binds to trypanothione, a unique and essential dithiol found in trypanosomes that is critical for maintaining redox balance. This interaction leads to the formation of a drug-trypanothione adduct (Mel T), which is a potent inhibitor of trypanothione reductase. The inhibition of this enzyme disrupts the parasite's primary defense against oxidative stress, leading to an accumulation of reactive oxygen species and subsequent cell death. Furthermore, melarsoprol and its metabolites are thought to interfere with glycolysis, a critical energy-generating pathway for bloodstream-form trypanosomes, by inhibiting key enzymes such as pyruvate kinase.[2][3][4]

While it is highly probable that this compound potassium shares this mechanism, further research is required to confirm the specific interactions and downstream effects.

Pharmacokinetics

Melarsoprol exhibits a short plasma half-life of less than one hour when measured by HPLC. However, bioassays and atomic absorption spectroscopy indicate a much longer terminal elimination half-life of approximately 35 hours, suggesting the presence of active metabolites.[5][6] The maximum plasma concentration of its active metabolite, melarsen oxide, is reached about 15 minutes after intravenous administration of melarsoprol, with a half-life of around 3.9 hours and a clearance of 21.5 ml/min/kg.[5] Melarsoprol has a large volume of distribution (approximately 100 L) and a total clearance of about 50 ml/min.[6]

For this compound potassium, it is known to be administered intramuscularly for the treatment of onchocerciasis, suggesting systemic absorption from the injection site.[1] Oral administration has been explored in animal models, though with limited success in curing central nervous system (CNS) stage trypanosomiasis.[7]

Table 1: Pharmacokinetic Parameters of Melarsoprol (as a proxy for this compound Potassium)

| Parameter | Value | Species | Reference |

| Terminal Elimination Half-life | ~35 hours | Human | [6] |

| Volume of Distribution | ~100 L | Human | [6] |

| Total Clearance | ~50 ml/min | Human | [6] |

| Melarsen Oxide Half-life | 3.9 hours | Human | [5] |

| Melarsen Oxide Clearance | 21.5 ml/min/kg | Human | [5] |

Pharmacodynamics and Efficacy

The pharmacodynamic effects of this compound potassium are characterized by its parasiticidal activity.

In Vivo Efficacy against Onchocerca volvulus

A study in Cameroon investigated the effects of this compound potassium on Onchocerca volvulus in infected patients. The drug was administered intramuscularly.

Table 2: Efficacy of this compound Potassium against Onchocerca volvulus in Humans

| Dosage Regimen | Effect on Microfilariae | Effect on Adult Female Worms | Reference |

| 200 mg daily for 4 days, repeated after 10-14 days | Slight microfilaricidal action | Killed or sterilized most or all | [1] |

| Single dose of 7.1 - 10 mg/kg (max 500 mg) | No immediate action | Less effective in killing or sterilizing | [1] |

In Vivo Efficacy against Trypanosoma brucei brucei

An experimental study in a mouse model of CNS-stage human African trypanosomiasis compared the oral efficacy of this compound potassium with other arsenicals.

Table 3: Oral Efficacy of this compound Potassium against T. b. brucei in Mice

| Drug | Dosage | Administration | Cure Rate | Reference |

| This compound potassium (MelW) | 0.05 mmol/kg | Oral gavage, daily for 7 days | 0% | [7] |

Toxicity

The toxicity of arsenical compounds is a significant limiting factor in their clinical use. While specific LD50 values and a detailed toxicity profile for this compound potassium are not available, the risks are considered comparable to other trivalent arsenicals. The most severe adverse effect associated with melarsoprol is a reactive encephalopathy, which is often fatal.[7] Other common side effects include fever, headache, and skin rashes. It is emphasized that the risks of arsenical encephalopathy should currently preclude the use of this compound potassium in the treatment of onchocerciasis.[1]

Experimental Protocols

In Vivo Oral Efficacy Study in a Mouse Model of CNS-Stage Trypanosomiasis

This protocol is adapted from a study comparing the oral efficacy of melaminophenyl arsine derivatives.[7]

-

Animal Model: CD-1 mice.

-

Parasite: Trypanosoma brucei brucei.

-

Infection: Intraperitoneal injection of parasites. The infection is allowed to progress for 21 days to establish a CNS-stage infection.

-

Drug Preparation: this compound potassium is prepared as a solution or fine suspension in sterile water.

-

Dosing: Administered orally by gavage at a dose of 0.05 mmol/kg, once daily for 7 consecutive days.

-

Monitoring: Blood smears are examined weekly for the presence of parasites for up to 60 days post-treatment to detect relapse.

-

Confirmation of Cure: For aparasitemic mice at 60 days, brains are excised, homogenized, and injected into naive mice. If these recipient mice remain aparasitemic for 60 days, the treatment is considered curative.

Clinical Trial for Onchocerciasis

This protocol is based on a study conducted in Cameroon.[1]

-

Patient Population: Individuals infected with Onchocerca volvulus.

-

Drug Administration: Intramuscular injection.

-

Dosage Regimens:

-

200 mg daily for 4 consecutive days, with the course repeated once after a 10-14 day interval.

-

A single dose of 7.1 mg/kg to 10 mg/kg, with a maximum of 500 mg.

-

-

Efficacy Assessment:

-

Monitoring of microfilarial concentrations in the skin.

-

Assessment of adult worm viability through nodulectomy and histological examination.

-

Conclusion

This compound potassium is a potent antiparasitic agent whose pharmacological profile is not as well-documented as the related compound, melarsoprol. The available evidence suggests a mechanism of action typical of melaminophenyl arsenicals, involving the disruption of the parasite's redox and energy metabolism. While it has shown efficacy against Onchocerca volvulus, its oral efficacy in a mouse model of CNS-stage trypanosomiasis was found to be poor. The significant risk of severe toxicity, a hallmark of trivalent arsenicals, remains a major concern and limits its therapeutic application. Further research is critically needed to fully characterize the pharmacokinetics, pharmacodynamics, and safety profile of this compound potassium to better define its potential role, if any, in the treatment of parasitic diseases. The detailed experimental protocols and compiled data in this guide are intended to provide a foundation for such future investigations.

References

- 1. The effects of drugs on Onchocerca volvulus. 4. Trials of this compound potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Potassium | C13H11AsK2N6O4S2 | CID 25907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. The Pharmacokinetics of Potassium in Humans Is Unusual - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigations of the metabolites of the trypanocidal drug melarsoprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic properties of the trypanocidal drug melarsoprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Melarsonyl Potassium: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting in vivo studies using melarsonyl potassium, a water-soluble derivative of the arsenical compound melarsoprol. The protocols outlined are primarily based on established methodologies for the parent drug, melarsoprol, due to the limited availability of specific in vivo experimental data for this compound potassium. Researchers should adapt these protocols with careful consideration of this compound potassium's unique physicochemical properties, most notably its aqueous solubility.

Introduction

This compound potassium (also known as Mel W or Trimelarsen) is an organoarsenic compound derived from melarsoprol.[1] Melarsoprol has historically been a key treatment for the late, or meningoencephalitic, stage of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, caused by Trypanosoma brucei rhodesiense.[2] The ability of these compounds to cross the blood-brain barrier is crucial for treating the neurological phase of the disease.[3] this compound potassium's water solubility offers a potential advantage over the poorly soluble melarsoprol, which requires formulation in propylene glycol for intravenous administration.[2][4]

The primary mechanism of action for these arsenical compounds is believed to involve the inhibition of essential parasite enzymes. The active metabolite, melarsen oxide, binds to thiol groups in proteins, with a key target being trypanothione.[1] This interaction disrupts the parasite's redox balance and energy metabolism, leading to cell death.[1]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies involving melarsoprol and its derivatives. This information can serve as a starting point for dose-range finding studies with this compound potassium.

Table 1: In Vivo Efficacy Data for Melarsoprol and Derivatives against Trypanosomiasis

| Compound | Animal Model | Parasite Strain | Administration Route | Dosage Regimen | Outcome | Reference |

| This compound Potassium (Mel W) | Mouse | T. b. brucei (CNS-stage) | Oral (gavage) | 0.05 mmol/kg for 7 days | No cures obtained | [1] |

| Melarsoprol (Mel B) | BALB/c Mouse | T. b. gambiense | Intraperitoneal (IP) | 10 mg/kg, 2 injections with 2-day rest | Recommended for cure in rodent models | [5] |

| Melarsoprol (Mel B) | CD1 Mouse | T. b. brucei | Not specified | 10 mg/kg | Parasite clearance | [6] |

| Melarsoprol (Mel B) | OF-1 Mouse | T. b. gambiense | Intraperitoneal (IP) | 10 or 12 mg/kg for 4 days | Minimum curative dose was 10 mg/kg | [7] |

| Melarsen Oxide | Mouse | Acute infection | Intravenous (IV) | 0.1 - 1 mg/kg | 20 of 20 mice cured | [8] |

| Melarsen Oxide | Mouse | CNS-stage infection | Intravenous (IV) | 5 mg/kg | 5 of 6 mice survived >180 days | [8] |

Table 2: Human Dosage Regimens for Melarsoprol and this compound Potassium (for reference)

| Compound | Disease | Administration Route | Dosage Regimen | Reference |

| Melarsoprol | Late-stage HAT (T. b. gambiense) | Intravenous (IV) | 2.2 mg/kg once daily for 10 days | [9][10] |

| Melarsoprol | Late-stage HAT (T. b. rhodesiense) | Intravenous (IV) | 2-3.6 mg/kg/day for 3 days, repeated every 7 days for 3 series | [2] |

| This compound Potassium | Onchocerciasis | Intramuscular (IM) | 7.1 - 10 mg/kg (single dose) or 200 mg daily for 4 days, repeated once | [4] |

Proposed In Vivo Experimental Protocol (Adapted for this compound Potassium)

This protocol is a general guideline and must be adapted and optimized for specific research questions and institutional guidelines.

Animal Models

-

Species: Mice (e.g., BALB/c, OF-1, CD1) are commonly used for trypanosomiasis models.[5][6][7]

-

Health Status: Use healthy, specific-pathogen-free animals.

-

Acclimatization: Allow for a minimum of a one-week acclimatization period before the start of the experiment.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Parasite Strain and Infection

-

Strain: Trypanosoma brucei brucei is often used for initial efficacy studies as it is not human-infective. For late-stage models, strains known to cross the blood-brain barrier should be used.

-

Infection Route: Intraperitoneal (IP) injection is a common method for inducing systemic infection in mice.[7]

-

Inoculum: A typical inoculum is 5 x 10³ to 5 x 10⁴ trypanosomes per mouse.[7]

-

Monitoring Parasitemia: Begin monitoring parasitemia (parasite levels in the blood) 3-4 days post-infection via tail vein blood smears.

Drug Preparation and Administration

-

Preparation: As this compound potassium is water-soluble, it can be dissolved in sterile water or phosphate-buffered saline (PBS) for administration.[1] This is a significant advantage over melarsoprol, which requires propylene glycol.[2] Prepare fresh solutions daily.

-

Administration Routes to Consider:

-

Intravenous (IV): Allows for direct entry into the bloodstream.

-

Intraperitoneal (IP): A common route for experimental studies in rodents.[7]

-

Oral (gavage): While a previous study showed a lack of efficacy at a specific dose, this route may still be explored with different formulations or dosage regimens.[1]

-

Intramuscular (IM): Has been used in human studies for onchocerciasis.[4]

-

-

Dose-Finding Study: It is critical to perform a preliminary dose-finding and toxicity study to determine the maximum tolerated dose (MTD) and to establish a therapeutic range for this compound potassium.

Experimental Groups

-

Group 1: Vehicle Control: Animals infected and treated with the vehicle (e.g., sterile water or PBS).

-

Group 2: Positive Control (Melarsoprol): Animals infected and treated with a known effective dose of melarsoprol (e.g., 10 mg/kg IP) to validate the model.[5]

-

Groups 3-n: this compound Potassium Treatment: Animals infected and treated with various doses of this compound potassium.

-

Group n+1: Uninfected Control: Animals receiving no infection and no treatment to monitor normal health.

Endpoint Analysis and Outcome Measures

-

Parasitemia: Monitor parasite levels in the blood daily during and after treatment. A cure is often defined as the absence of detectable parasites.

-

Survival: Record animal survival daily.

-

Clinical Signs: Observe animals for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

-

CNS Relapse: For late-stage models, monitor for relapse of infection after an initial clearance of parasites from the blood, which may indicate that the drug did not effectively clear parasites from the CNS.

-

Terminal Analysis: At the end of the study, or if humane endpoints are reached, euthanize animals. Brain tissue can be harvested to assess parasite load in the CNS using techniques like quantitative PCR (qPCR) or histology.[6]

Visualizations

Proposed Signaling Pathway of this compound Potassium's Active Metabolite

Caption: Proposed mechanism of action for this compound Potassium's active metabolite.

General Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo efficacy study of this compound Potassium.

References

- 1. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melarsoprol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The effects of drugs on Onchocerca volvulus. 4. Trials of this compound potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Studies - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Archive App | CDC [archive.cdc.gov]

- 9. Effectiveness of a 10-day melarsoprol schedule for the treatment of late-stage human African trypanosomiasis: confirmation from a multinational study (IMPAMEL II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of new, concise schedule for melarsoprol in treatment of sleeping sickness caused by Trypanosoma brucei gambiense: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Melarsonyl (Melarsoprol) in Biological Samples

Introduction:

Melarsonyl, more commonly known as its active metabolite Melarsoprol, is an organoarsenic compound used in the treatment of human African trypanosomiasis (sleeping sickness). Accurate quantification of Melarsoprol and its metabolites in biological matrices such as plasma, serum, urine, and cerebrospinal fluid (CSF) is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessment. Due to the drug's narrow therapeutic index and potential for severe adverse effects, robust and sensitive analytical methods are essential.

This document provides detailed application notes and protocols for three distinct methods for the quantification of Melarsoprol: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a functional Bioassay.

Application Note 1: Quantification of Melarsoprol and its Arsenic-Containing Metabolites by HPLC-ICP-MS

1. Principle

This method leverages the separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS. It is particularly powerful for pharmacokinetic studies as it can simultaneously quantify the parent drug (Melarsoprol) and its arsenic-containing conversion products, such as melarsen oxide, in complex biological fluids.[1] The arsenic-selective detection provides excellent specificity, minimizing interference from the biological matrix.[1]

2. Experimental Protocol

2.1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of the biological sample (e.g., serum or blood), add 300 µL of cold (-20°C) methanol or acetonitrile to precipitate proteins.[2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully collect the supernatant.

-

Inject a 10 µL volume of the supernatant directly into the HPLC system.[1]

2.2. HPLC Conditions

-

Column: Cation-exchange column or a suitable reversed-phase column (e.g., C18).[1]

-

Mobile Phase: Ammonium formate buffer solution.[1]

-

Flow Rate: Gradient or isocratic flow, optimized for separation of Melarsoprol and its metabolites.

-

Temperature: Ambient or controlled at 25°C.

2.3. ICP-MS Detection

-

Instrumentation: An ICP-MS system hyphenated to the HPLC outlet.

-

Monitored Mass: Monitor the arsenic ion signal at m/z 75.

-

Tuning: Optimize the ICP-MS parameters (e.g., RF power, nebulizer gas flow) to maximize arsenic signal intensity.

3. Data Presentation

Table 1: Performance Characteristics of the HPLC-ICP-MS Method

| Parameter | Value | Biological Matrix | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | ~1 µg As/L (13 nmol As/L) | Serum, Blood | [1] |

| Injection Volume | 10 µL | - | [1] |

| Specificity | High (Arsenic-selective detection) | - |[1] |

4. Visualization

Application Note 2: Quantification of Melarsoprol by Reversed-Phase HPLC-UV

1. Principle

This method provides a robust and widely accessible approach for quantifying Melarsoprol in various biological samples. The protocol involves a liquid-liquid extraction step to isolate the drug from the matrix, followed by separation on a reversed-phase HPLC column and detection using a UV detector.[1] This technique is suitable for therapeutic drug monitoring where metabolite profiling is not the primary goal.

2. Experimental Protocol

2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the biological sample (plasma, urine, or CSF), add an appropriate internal standard.

-

Add 5 mL of an extraction solvent mixture of chloroform and acetonitrile.[1]

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic (lower) layer to a clean tube.

-

Perform a back-extraction by adding 200 µL of 0.1 M phosphoric acid to the organic extract.[1]

-

Vortex for 2 minutes and centrifuge again.

-

Collect the aqueous (upper) layer containing the analyte.

-

Inject an aliquot (e.g., 50 µL) into the HPLC system.

2.2. HPLC-UV Conditions

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., potassium dihydrogen phosphate), pH adjusted.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength for Melarsoprol (e.g., 254 nm).

-

Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.

3. Data Presentation

Table 2: Performance Characteristics of the HPLC-UV Method

| Parameter | Plasma | Whole Blood | Urine | CSF | Reference |

|---|---|---|---|---|---|

| Lower Limit of Determination (LLOD) | 9 nmol/L | 93 nmol/L | 45 nmol/L | 10 nmol/L | [1] |

| Relative Standard Deviation (RSD) @ 10 µmol/L | 1% | - | - | - | [1] |

| Relative Standard Deviation (RSD) @ LLOD | 3-6% | 3-6% | 3-6% | 3-6% |[1] |

4. Visualization

Application Note 3: Automated Biological Assay for Trypanocidal Activity

1. Principle

This automated bioassay quantifies the functional activity of Melarsoprol in biological fluids by measuring its effect on live trypanosomes.[4] The assay utilizes the fluorescent dye Alamar blue (resazurin), which is reduced by metabolically active cells to the fluorescent product resorufin. The reduction in fluorescence is proportional to the trypanocidal effect of the drug in the sample. This method is advantageous as it measures the biologically active concentration, which may include active metabolites.[1]

2. Experimental Protocol

2.1. Cell Culture and Plating

-

Culture a reference clone of Trypanosoma brucei under standard conditions.

-

Harvest the trypanosomes and adjust the cell density to a pre-determined concentration.

-

Dispense the cell suspension into 96-well microtiter plates.

2.2. Sample Incubation

-

Prepare serial dilutions of the test samples (serum or CSF) in the microtiter plates.

-

Include a standard curve of known Melarsoprol concentrations and negative controls on each plate.

-

Incubate the plates for 72 hours under appropriate culture conditions (e.g., 37°C, 5% CO₂).[1]

2.3. Fluorescence Measurement

-

Following incubation, add Alamar blue solution to each well.

-

Incubate for an additional 2-4 hours to allow for dye reduction.

-

Measure the fluorescence in each well using a fluorometer (Excitation ~530-560 nm, Emission ~590 nm).

-

Determine the highest dilution of the sample that causes the death of all trypanosomes (Minimum Inhibitory Concentration - MIC).[1]

-

Calculate the Melarsoprol concentration in the original sample by comparing its activity to the standard curve.

3. Data Presentation

Table 3: Performance Characteristics of the Automated Bioassay

| Parameter | Serum | CSF | Reference |

|---|---|---|---|

| Limit of Quantitation (LOQ) | 4 ng/mL | 4 ng/mL | [4] |

| Concentration Range Validated | 17 ng/mL - 2.2 µg/mL | 17 - 92 ng/mL | [4] |

| Precision (Interday Avg. CV) | 9.9% | 18.8% | [4] |

| Accuracy | 99.4% | 96.4% |[4] |

4. Visualization

References

Application Notes and Protocols for the HPLC Analysis of Melarsonyl (Melarsoprol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsoprol, an organoarsenic compound, has been a critical therapeutic agent for the treatment of human African trypanosomiasis (sleeping sickness), particularly in the late stage of the disease. As a prodrug, melarsoprol is rapidly metabolized in vivo to its active form, melarsen oxide. Effective drug development, pharmacokinetic studies, and therapeutic monitoring necessitate robust and reliable analytical methods for the simultaneous quantification of melarsoprol and its active metabolite in biological matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection offers a specific and sensitive method for this purpose.